molecular formula C20H21N B13963432 N-(4-tert-butylphenyl)naphthalen-1-amine

N-(4-tert-butylphenyl)naphthalen-1-amine

Cat. No.: B13963432
M. Wt: 275.4 g/mol
InChI Key: UCBRXEPLQQYGJM-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)naphthalen-1-amine is an aromatic amine with the chemical formula C20H21N. This compound is notable for its binding affinity in mouse major urinary protein (MUP), making it a subject of interest in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)naphthalen-1-amine typically involves the reaction of 1-naphthylamine with 4-tert-butylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires a catalyst such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Bromine, nitric acid.

Major Products Formed

The major products formed from these reactions include naphthoquinones, reduced amines, and substituted aromatic compounds .

Scientific Research Applications

N-(4-tert-butylphenyl)naphthalen-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)naphthalen-1-amine involves its binding to specific proteins, such as mouse major urinary protein. This binding is facilitated by nonpolar contacts and hydrogen bonds, which stabilize the protein-ligand complex. The molecular targets and pathways involved include the interaction with amino acid residues in the binding cavity of the protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-tert-butylphenyl)naphthalen-1-amine is unique due to its high binding affinity in mouse major urinary protein, making it a valuable compound for studying protein-ligand interactions and potential drug development .

Properties

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

N-(4-tert-butylphenyl)naphthalen-1-amine

InChI

InChI=1S/C20H21N/c1-20(2,3)16-11-13-17(14-12-16)21-19-10-6-8-15-7-4-5-9-18(15)19/h4-14,21H,1-3H3

InChI Key

UCBRXEPLQQYGJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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